molecular formula C17H17BrClNO5S2 B2406072 N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide CAS No. 337923-67-8

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide

Cat. No.: B2406072
CAS No.: 337923-67-8
M. Wt: 494.8
InChI Key: ICNMWJMQLLDEGW-UHFFFAOYSA-N
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Description

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide is a synthetic organic compound characterized by the presence of both bromine and chlorine atoms attached to phenyl rings, which are further connected to sulfonyl and propanamide groups

Mechanism of Action

Target of Action

It has been found to exhibit antimicrobial action against bacterial and fungal strains , suggesting that it may interact with proteins or enzymes essential for the growth and survival of these microorganisms.

Mode of Action

The exact mode of action of this compound is currently unknown. Its lipophilic character, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains . This suggests that it may penetrate the cell membrane of the microorganisms, disrupting their normal function.

Result of Action

The compound has shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . This suggests that the compound’s action results in the inhibition of growth or killing of these microorganisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride.

    Formation of Intermediate: The reaction of 4-bromobenzenesulfonyl chloride with ethylamine forms N-(2-bromoethyl)-4-bromobenzenesulfonamide.

    Coupling Reaction: The intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl groups can participate in redox reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents replacing the bromine or chlorine atoms.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

Scientific Research Applications

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used to study the effects of sulfonyl-containing compounds on biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-fluorophenyl)sulfonyl]propanamide
  • N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-[(4-bromophenyl)sulfonyl]propanamide

Uniqueness

N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfonylethyl]-2-(4-chlorophenyl)sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNO5S2/c1-12(27(24,25)16-8-4-14(19)5-9-16)17(21)20-10-11-26(22,23)15-6-2-13(18)3-7-15/h2-9,12H,10-11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNMWJMQLLDEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCS(=O)(=O)C1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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